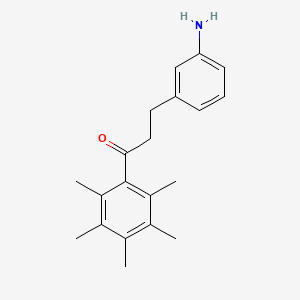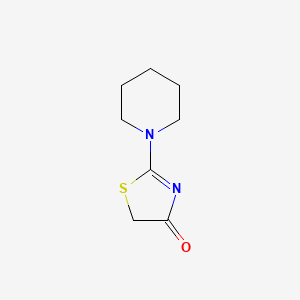
2-piperidin-1-yl-1,3-thiazol-4(5H)-one
Overview
Description
“2-piperidin-1-yl-1,3-thiazol-4(5H)-one” is a specialty product for proteomics research . Its molecular formula is C8H12N2OS and its molecular weight is 184.259 .
Physical And Chemical Properties Analysis
The molecular weight of “2-piperidin-1-yl-1,3-thiazol-4(5H)-one” is 184.259 . The density is 1.4g/cm3 and the boiling point is 293ºC at 760 mmHg . Unfortunately, the melting point was not available in the search results .Scientific Research Applications
Synthesis and Biological Properties
Anti-Arrhythmic Activity : Compounds derived from 2-piperidin-1-yl-1,3-thiazole, such as 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, have been synthesized and found to possess significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Antifungal and Antitumor Activity : Novel (Z)-5-hetarylmethylidene-1,3-thiazol-4-ones, synthesized from piperidine, exhibited considerable antitumor activity against various human tumor cell lines and antifungal activity against different fungal strains (Insuasty et al., 2013).
Antibacterial and Antifungal Properties : New piperidine substituted benzothiazole derivatives have shown good antibacterial and antifungal activities, indicating their potential in antimicrobial applications (Shafi et al., 2021).
Crystal Structure and Molecular Analysis
- Crystal Structure Analysis : The crystal structure of compounds like (5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one has been determined, providing insights into their molecular conformation and stability (Fun et al., 2011).
Antimicrobial and Antitumor Activities
Antimicrobial Agents : Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives have shown potent antimicrobial properties (Venkatesan & Maruthavanan, 2012).
Antitumor Evaluation : Compounds synthesized from piperidine, like 1,3-thiazoles, have been evaluated for antitumor activity and found effective against various human tumor cell lines (Al-Omran et al., 2014).
Glioblastoma Multiforme Treatment : Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones exhibited selective antitumoral activity in vitro and inhibited cancer cell growth in a preclinical model of glioblastoma multiforme, a primary brain tumor (da Silveira et al., 2017).
- iperazine substituents exhibited significant anticancer activity in a study on various cancer cell lines, highlighting their therapeutic potential (Turov, 2020).
- Inhibition of Na+/K(+)-ATPase and Ras Oncogene : A study on thiazoles, including 4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone, revealed their ability to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, indicating their potential in cancer therapy (Lefranc et al., 2013).
Anti-Inflammatory and Anti-Ulcer Activities
- Anti-inflammatory and Anti-ulcer Effects : Fused thiazole derivatives derived from 2-(2-oxo-2H-chromen-3-yl)thiazol-4(5H)-one showed promising anti-inflammatory and anti-ulcer activities, with several compounds demonstrating higher activity compared to others (Mohareb et al., 2017).
Molecular Docking and Synthesis
- Molecular Docking on Estrogen and Progesterone Receptors : Benzothiazolopyridine compounds synthesized via piperidine-catalyzed reactions were studied for molecular docking on estrogen and progesterone receptors, providing insights into their potential activity against breast cancers (Shirani et al., 2021).
properties
IUPAC Name |
2-piperidin-1-yl-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c11-7-6-12-8(9-7)10-4-2-1-3-5-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFGVFOSEHLIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363511 | |
| Record name | 2-piperidin-1-yl-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-piperidin-1-yl-1,3-thiazol-4(5H)-one | |
CAS RN |
31101-37-8 | |
| Record name | 2-piperidin-1-yl-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B1621064.png)




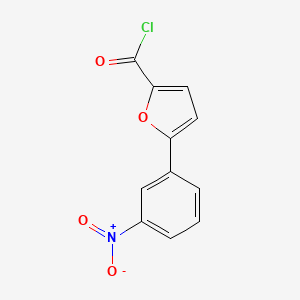
![5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid](/img/structure/B1621076.png)

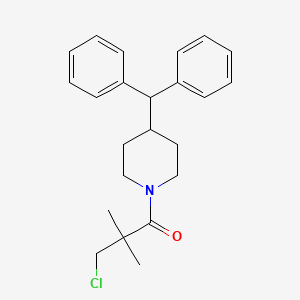
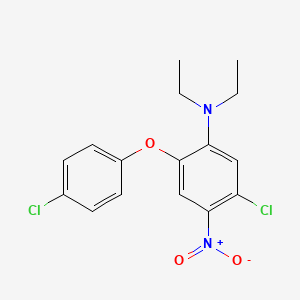

![2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane](/img/structure/B1621084.png)

